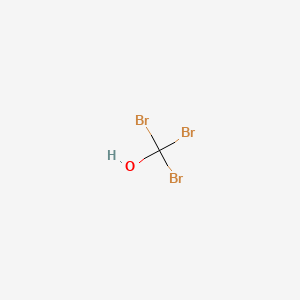

Tribromomethanol

Description

Significance of Highly Halogenated Alcohol Systems in Chemical Research

Highly halogenated alcohol systems are of profound interest in chemical research due to the significant influence of halogen atoms on the molecule's properties. The introduction of multiple halogen atoms can dramatically alter acidity, reactivity, and stability compared to their non-halogenated counterparts. cas.cnrsc.org These compounds serve as valuable intermediates in organic synthesis, finding application in the preparation of pharmaceuticals, agrochemicals, and functional materials. cas.cnrsc.org The study of these systems provides a deeper understanding of reaction mechanisms, particularly nucleophilic substitution and elimination reactions. unco.edumdpi.com

Challenges in the Investigation of Unstable Chemical Intermediates

The investigation of unstable chemical intermediates like tribromomethanol is fraught with challenges. These species are often short-lived with low concentrations, making their detection and characterization difficult. nih.gov Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed, but each has its limitations. nih.gov For instance, electrospray ionization mass spectrometry can sometimes generate ions that are not representative of the solution-phase chemistry. nih.gov The inherent instability of these molecules can also lead to unintended structural rearrangements during analysis, further complicating the accurate determination of their properties. rsc.org The development of advanced techniques, such as time-resolved serial femtosecond crystallography, offers promising avenues for visualizing the dynamics of these fleeting compounds. titech.ac.jp

Scope and Academic Relevance of this compound (CBr₃OH) Studies

The study of this compound is academically relevant as it provides a model system for understanding the behavior of perhalogenated methanols. Theoretical studies on the kinetics and mechanisms of its decomposition, both in the gas phase and in the presence of other molecules like water or hydrogen halides, offer valuable data for atmospheric and computational chemistry. rtrn.netacs.orgnih.govresearchgate.net These investigations help to elucidate the factors controlling the stability and reactivity of such molecules and contribute to a broader understanding of the fundamental principles of physical organic chemistry. rtrn.netacs.orgaps.org

Synthesis of this compound

The synthesis of this compound, an unstable compound, requires carefully controlled conditions. One documented method involves the reaction of carbon tetrabromide (CBr₄) with a silver-based catalyst. This transformation is a key step in understanding the formation of this highly halogenated alcohol.

Another synthetic route involves the bromination of ethanol. smolecule.com This can be achieved using bromine or phosphorus tribromide under controlled temperature to minimize the formation of side products. smolecule.com

Properties of this compound

The physical and spectroscopic properties of this compound are crucial for its identification and for understanding its behavior.

Physical Properties

| Property | Value |

| Molecular Formula | CHBr₃O chemsrc.com |

| Molecular Weight | 268.730 g/mol chemsrc.com |

| Appearance | Colorless to pale yellow liquid smolecule.comontosight.ai |

| Boiling Point | 225.8 °C at 760 mmHg chemsrc.com |

| Density | 3.271 g/cm³ chemsrc.com |

This data is interactive. Click on the headers to sort.

Spectroscopic Data

Due to its instability, obtaining detailed spectroscopic data for pure this compound is challenging. However, theoretical studies and analysis of related compounds provide insights into its expected spectral characteristics. Infrared (IR) spectroscopy would be expected to show a characteristic O-H stretching band and C-Br stretching frequencies. Nuclear Magnetic Resonance (NMR) spectroscopy would provide information about the proton and carbon environments within the molecule.

Chemical Properties

The chemical behavior of this compound is dominated by its inherent instability and its tendency to decompose.

Decomposition Pathways

Theoretical studies have investigated the unimolecular decomposition of this compound. researchgate.net The primary decomposition pathway is believed to be the elimination of hydrogen bromide (HBr) to form dibromocarbonyl (carbonyl bromide, COBr₂). Computational studies indicate that this decomposition can be accelerated in the presence of water or hydrogen halides. nih.govresearchgate.net The presence of these molecules can significantly lower the energy barrier for decomposition. nih.gov

Reactivity

Structure

3D Structure

Properties

CAS No. |

5405-30-1 |

|---|---|

Molecular Formula |

CHBr3O |

Molecular Weight |

268.73 g/mol |

IUPAC Name |

tribromomethanol |

InChI |

InChI=1S/CHBr3O/c2-1(3,4)5/h5H |

InChI Key |

ACRXLLXANWELLX-UHFFFAOYSA-N |

SMILES |

C(O)(Br)(Br)Br |

Canonical SMILES |

C(O)(Br)(Br)Br |

Other CAS No. |

5405-30-1 |

Synonyms |

tribromomethanol |

Origin of Product |

United States |

Theoretical and Computational Investigations of Tribromomethanol Cbr3oh

Quantum Chemical Characterization of Molecular Structure and Electronic States

The molecular and electronic properties of tribromomethanol (CBr3OH) have been the subject of sophisticated theoretical studies, employing a range of quantum chemical methods to elucidate its structure, stability, and photochemical behavior. These computational approaches provide fundamental insights that are often difficult to obtain through experimental means alone.

Ab Initio and Density Functional Theory (DFT) Methodologies for Ground State Analysis

Ab initio and Density Functional Theory (DFT) calculations are powerful tools for investigating the ground state properties of molecules like this compound. orientjchem.orgmpie.destackexchange.com These first-principles methods are used to determine optimized geometries, vibrational frequencies, and thermochemical properties. orientjchem.orgnih.gov For instance, ab initio calculations at the G2 level have been utilized to analyze the decomposition kinetics of this compound. researchgate.netresearchgate.net This level of theory is known to accurately reproduce structural parameters and molecular properties for a wide range of organic compounds, including perhalogenated methanols. researchgate.net

DFT methods, such as those employing the B3LYP functional, are also widely used for these types of analyses. orientjchem.org These computational strategies allow for the prediction of molecular structures and vibrational frequencies, which can then be used for further calculations of energy and thermochemical data at higher levels of theory. researchgate.net

Multi-Reference Configuration Interaction (MRD-CI) Calculations for Excited States

To understand the photochemical behavior of this compound, it is essential to study its electronically excited states. Multi-Reference Configuration Interaction (MRD-CI) is a high-level ab initio method specifically designed for this purpose, providing a balanced description of both ground and excited states. wikipedia.org

MRD-CI calculations have been performed to compute the electronic spectrum of this compound. researchgate.netcolab.ws These calculations reveal several dipole-allowed transitions. The first two are predicted at 5.0 eV and 5.4 eV, followed by three more transitions at 5.5 eV and 6.1 eV. researchgate.netcolab.ws The transition with the largest oscillator strength, indicating the highest probability of occurrence, is a σ → σ* type excitation calculated to be around 6.1 eV. researchgate.netcolab.ws The calculations also identify corresponding triplet states. researchgate.netcolab.ws

A key finding from these MRD-CI studies is that five low-lying excited states, in the energy range of 4.5 eV to 5.5 eV, are highly repulsive upon elongation of the Br-C bond. researchgate.netcolab.ws This suggests that photodissociation leading to the formation of a bromine radical (Br) and a dibromomethanol (B15163308) radical (Br2CHOH) is a likely process, highlighting the potential role of this compound as a source of atmospheric bromine. researchgate.netcolab.ws

Table 1: Calculated Vertical Excitation Energies and Oscillator Strengths for this compound

| Transition | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|

| 1¹A″ ← X¹A′ | 5.0 | Dipole-allowed |

| 2¹A″ ← X¹A′ | 5.4 | Dipole-allowed |

| 2¹A′ ← X¹A′ | 5.5 | Dipole-allowed |

| 3¹A′ ← X¹A′ | 6.1 | Dipole-allowed |

| 3¹A″ ← X¹A′ | 6.1 | 0.08 |

> Source: researchgate.netcolab.ws

Theoretical Elucidation of Potential Energy Surfaces

A potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its atomic coordinates. wikipedia.orglibretexts.org Theoretical calculations of the PES are crucial for understanding reaction mechanisms, identifying transition states, and predicting reaction dynamics. sydney.edu.au For this compound, the PES helps to visualize the energy changes that occur during decomposition.

Studies have shown that the photodissociation of this compound along the C-O bond, which would result in the formation of a tribromomethyl radical (Br3C) and a hydroxyl radical (OH), must overcome an energy barrier of approximately 0.7 eV. researchgate.netcolab.ws This is because the low-lying excited states only become repulsive after the C-O bond has been stretched by about 0.45 Å. researchgate.netcolab.ws This indicates that C-Br bond cleavage is a more favorable photodissociation pathway.

Thermodynamic and Kinetic Stability Analyses of this compound

The stability of this compound is a critical factor in determining its environmental fate and atmospheric impact. Theoretical analyses have focused on its decomposition pathways, both as an isolated molecule and in the presence of other atmospheric species like water.

Unimolecular Decomposition Pathways and Energy Barriers

Theoretical studies utilizing ab initio methods like G2 theory have investigated the unimolecular decomposition of this compound. researchgate.net The primary pathway considered is the elimination of hydrogen bromide (HBr) to form dibromocarbonyl (CBr2O). researchgate.netresearchgate.net However, calculations show that the energy barrier for this unimolecular decomposition is quite high, suggesting that this process is not significant under typical atmospheric conditions. researchgate.netresearchgate.net

Water-Accelerated Decomposition Mechanisms

A significantly more favorable decomposition pathway for this compound involves the presence of water. researchgate.netresearchgate.net Theoretical calculations have demonstrated that water can act as a catalyst, accelerating the decomposition of trihalomethanols. researchgate.netresearchgate.net

The mechanism involves the formation of a pre-reaction complex between this compound and a water molecule. researchgate.net This interaction facilitates the elimination of HBr, leading to the formation of dibromocarbonyl. The reaction is shown to proceed through a complex mechanism involving intermediate complexes. researchgate.net This water-mediated pathway has a considerably lower energy barrier compared to the unimolecular decomposition. researchgate.net

Calculations of the second-order rate constant for the reaction of this compound with water at 300 K yield a value of 1.2 x 10⁻¹⁷ cm³molecule⁻¹s⁻¹. researchgate.net This suggests that the water-accelerated decomposition is likely the most efficient loss process for this compound in the atmosphere. researchgate.netresearchgate.net

Table 2: Calculated Second-Order Rate Constants for Water-Mediated Decomposition of Trihalomethanols at 300 K

| Reactants | Rate Constant (cm³molecule⁻¹s⁻¹) |

|---|---|

| CF₃OH + H₂O | 2.5 x 10⁻²¹ |

| CCl₃OH + H₂O | 2.1 x 10⁻¹⁹ |

| CBr₃OH + H₂O | 1.2 x 10⁻¹⁷ |

> Source: researchgate.net

Predicted Atmospheric Lifetimes and Stability Factors

Theoretical analyses using ab initio calculations at the G2 level have been instrumental in understanding the atmospheric fate of this compound (CBr₃OH). researchgate.netresearchgate.net These computational studies have investigated the kinetics and mechanisms of its decomposition. researchgate.net

Research indicates that the unimolecular decomposition of CBr₃OH is not a significant process under atmospheric conditions. researchgate.netresearchgate.net Instead, a more energetically favorable pathway for its atmospheric removal involves homogenous reactions with water (H₂O). researchgate.netresearchgate.net This water-assisted decomposition is considered the most probable and efficient process for the loss of this compound in the atmosphere. researchgate.netresearchgate.net The reaction proceeds through the formation of intermediate complexes between this compound and water. researchgate.net

The mechanism of this water-mediated decomposition is complex, involving several elementary steps. researchgate.netresearchgate.net Computational models have calculated the second-order rate constants for the reaction of various halogenated methanols with water at 300 K. researchgate.netresearchgate.net These theoretical findings are crucial for estimating the atmospheric lifetime of these compounds. researchgate.net

Table 1: Calculated Second-Order Rate Constants for the Reaction of Halogenated Methanols with Water at 300 K

| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| CF₃OH + H₂O | 2.5 x 10⁻²¹ |

| CCl₃OH + H₂O | 2.1 x 10⁻¹⁹ |

| CBr₃OH + H₂O | 1.2 x 10⁻¹⁷ |

Data sourced from ab initio G2 level calculations. researchgate.netresearchgate.net

The atmospheric lifetime (τ) of a substance, with respect to its reaction with another species like water, can be expressed by the formula: τ = 1 / (k₂[H₂O]), where k₂ is the second-order rate constant and [H₂O] is the concentration of water in the atmosphere. researchgate.net Based on the calculated rate constant, the water-mediated reaction is the key factor determining the atmospheric stability and lifetime of this compound. researchgate.netresearchgate.net

Intermolecular Interactions and Hydrogen Bonding Capabilities

The this compound molecule possesses the capability for intermolecular interactions, primarily through hydrogen bonding. libretexts.org A hydrogen bond is a specific type of dipole-dipole attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. libretexts.orgyoutube.com In CBr₃OH, the hydrogen atom of the hydroxyl (-OH) group is a hydrogen bond donor. mdpi.com

Computational studies suggest that this compound forms intermediate complexes with water molecules. researchgate.netresearchgate.net This interaction is a prime example of its hydrogen bonding capability, where the hydroxyl group of CBr₃OH interacts with a water molecule. researchgate.netmdpi.com Such intermolecular forces are critical in determining the physical and chemical properties of substances. mdpi.comrsc.org

The formation of these hydrogen-bonded complexes is a crucial step in the water-assisted atmospheric decomposition of this compound. researchgate.net The interaction involves the hydrogen of the CBr₃OH hydroxyl group forming a hydrogen bond with the oxygen of a water molecule, and potentially the oxygen of the CBr₃OH acting as a hydrogen bond acceptor for a hydrogen from the water molecule. These types of interactions can lead to the formation of molecular clusters and are fundamental to the reaction mechanism. researchgate.netmdpi.com

Table 2: Compound Names Mentioned in this Article

| Compound Name | Chemical Formula |

|---|---|

| This compound | CBr₃OH |

| Trifluoromethanol (B75723) | CF₃OH |

| Trichloromethanol (B1233427) | CCl₃OH |

Mechanistic Investigations of Tribromomethanol Formation and Reactivity Pathways

Theoretical Exploration of Formation Mechanisms for CBr₃OH

Theoretical studies suggest several pathways for the formation of tribromomethanol, often as an intermediate in radical reactions or through the interaction of perhalogenated methoxy (B1213986) radicals with water. For instance, trichloromethanol (B1233427) (CCl₃OH), an analogous compound, has been proposed to form from the reaction of trichloromethyl radicals (•CCl₃) with hydroxyl radicals (•OH). By analogy, this compound could theoretically be formed via a similar radical-mediated pathway involving tribromomethyl radicals (•CBr₃) and hydroxyl radicals psu.edu.

Furthermore, ab initio calculations indicate that perhalogenated methoxy radicals (CX₃O•, where X can be F, Cl, or Br) can react with water (H₂O) to form their respective perhalogenated alcohols, including this compound. This water-mediated formation pathway is particularly relevant in atmospheric chemistry, where such radicals are present researchgate.net.

Detailed Analysis of Decomposition Reaction Mechanisms

The decomposition of this compound, along with other perhalogenated methanols (CF₃OH, CCl₃OH), has been extensively studied using ab initio calculations, particularly at the G2 level. These theoretical analyses reveal that unimolecular decomposition reactions of these compounds are generally not significant under atmospheric conditions due to high energy barriers researchgate.netnih.gov. A considerably more efficient pathway for their decomposition is accessible through homogeneous reactions with water researchgate.netnih.gov.

CBr₃OH + H₂O → CBr₂O + HBr + H₂O (water acts as a catalyst and is regenerated)

The mechanism is characterized by the formation of intermediate complexes and proceeds through a series of elementary processes researchgate.netnih.gov.

A key aspect of the water-mediated decomposition of this compound and its halogenated analogues is the formation of intermediate complexes. These complexes facilitate the reaction by providing a lower energy pathway compared to unimolecular dissociation researchgate.netnih.gov. For instance, in the case of trifluoromethanol (B75723), a six-membered ring dimer with water has an energy barrier of 28.7 kcal/mol, significantly lower than the unimolecular HF elimination barrier of approximately 45.0 kcal/mol nih.gov. Similar intermediate complexes are proposed for this compound, where water acts as a bridge, lowering the activation energy for the decomposition process researchgate.netnih.gov. The presence of pre- and post-reaction adducts has also been identified in these complex mechanisms nih.gov.

Comparative theoretical studies on the decomposition kinetics of trifluoromethanol (CF₃OH), trichloromethanol (CCl₃OH), and this compound (CBr₃OH) highlight the influence of the halogen atom on reactivity. The calculated second-order rate constants for the water-mediated decomposition at 300 K demonstrate a clear trend in reactivity:

Table 1: Second-Order Rate Constants for Water-Mediated Decomposition of Halogenated Methanols at 300 K researchgate.netnih.gov

| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| CF₃OH | 2.5 × 10⁻²¹ |

| CCl₃OH | 2.1 × 10⁻¹⁹ |

| CBr₃OH | 1.2 × 10⁻¹⁷ |

This data indicates that this compound decomposes significantly faster in the presence of water compared to its chloro- and fluoro-analogues. The theoretically derived atmospheric lifetimes of these molecules suggest that water-mediated decomposition is the most efficient loss process for CF₃OH, CCl₃OH, and CBr₃OH in the atmosphere researchgate.netnih.gov.

Furthermore, the presence of hydrogen halides (HX) can also significantly lower the energy barrier for the bimolecular decomposition of these halogenated alcohols nih.gov. However, their atmospheric concentrations are typically too low to be the primary removal mechanism nih.gov.

Table 2: Comparison of Unimolecular and Water-Mediated Decomposition Energy Barriers (kcal/mol) researchgate.netnih.govresearchgate.net

| Compound | Unimolecular Decomposition Barrier (kcal/mol) | Water-Mediated Decomposition Barrier (kcal/mol) |

| CF₃OH | 45.0 nih.gov | 28.7 (via six-membered ring dimer) nih.gov |

| CCl₃OH | High (e.g., ~31) researchgate.net | Lowered by water researchgate.net |

| CBr₃OH | High researchgate.net | Lowered by water researchgate.netnih.gov |

The trend shows that as the electronegativity of the halogen atom decreases (F > Cl > Br), the decomposition rate generally increases, and the energy barriers tend to be lower for the heavier halogens, particularly in the presence of water.

This compound as a Transient Reactive Intermediate in Organic Transformations

The reactivity of this compound as a transient intermediate is closely linked to its inherent instability and the lability of its C-Br bonds. In the context of bromoform (B151600) (CHBr₃) degradation, for example, initial reactions involving bromoform with hydroxyl radicals (•OH) or chlorine radicals (•Cl) lead to the formation of CBr₃O₂ radicals copernicus.org. These peroxy radicals are then assumed to be removed via reactions that can lead to products involving C-Br bond cleavage, such as dibromophosgene (CBr₂O) copernicus.org. While this compound itself is not explicitly stated as a direct product of these initial steps in the provided context, its rapid decomposition involves the cleavage of C-Br bonds to form CBr₂O and HBr, highlighting the susceptibility of these bonds to cleavage in its reactivity pathways researchgate.netnih.gov. The general degradation of trihalogenated compounds often involves reductive cleavage of C-X bonds or oxidative cleavage of C-H bonds, leading to carbon-centered radicals that undergo further reactions psu.edu.

Potential for Radical Formation and Subsequent Reactions

The inherent instability of this compound (CBr3OH) suggests that its transformation pathways are often rapid and can involve radical mechanisms, even if CBr3OH itself is not a primary source of radicals via direct homolytic cleavage under typical conditions. Instead, its radical chemistry is more likely to arise from its reactions with other radical species or through its decomposition products.

One significant pathway involving radical formation linked to this compound is observed in atmospheric chemistry models. This compound can react with hydroxyl radicals (OH•), leading to the formation of the tribromomethoxy radical (CBr3O•) and water whiterose.ac.uk. This reaction is a crucial step in the atmospheric degradation of highly halogenated organic compounds.

CBr3OH + OH• → CBr3O• + H2O whiterose.ac.uk

The tribromomethoxy radical (CBr3O•) is itself highly reactive and undergoes rapid decomposition. A primary subsequent reaction pathway for CBr3O• is its fragmentation into dibromophosgene (COBr2) and a bromine radical (Br•) whiterose.ac.uk. This decomposition directly generates a highly reactive bromine atom, which can then participate in further radical chain reactions.

CBr3O• → COBr2 + Br• whiterose.ac.uk

This sequence highlights a mechanism by which the transient presence of this compound or its derivatives can contribute to the pool of reactive radical species, particularly bromine radicals, in environmental or chemical systems.

Detailed Research Findings and Kinetic Data

Theoretical studies and atmospheric models provide kinetic data for these radical-involved reactions. For instance, the reaction of this compound with hydroxyl radicals has a calculated rate constant, and the subsequent decomposition of the tribromomethoxy radical also proceeds at a specific rate. These rates are critical for understanding the atmospheric lifetimes and degradation pathways of such compounds.

Table 1: Kinetic Parameters for Radical Reactions Involving this compound and its Derivatives

| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹ or s⁻¹) | Conditions/Notes | Source |

| CBr3OH + OH• → CBr3O• + H2O | 3.60 × 10⁻¹⁴ | MCM model | whiterose.ac.uk |

| CBr3O• → COBr2 + Br• | 7.91 × 10⁶ s⁻¹ | Atk08 model | whiterose.ac.uk |

| CBr3OH + H2O (water-mediated decomposition) | 1.2 × 10⁻¹⁷ | 300 K, theoretical | nih.govresearchgate.net |

Subsequent Reactions of Bromine Radicals (Br•)

The bromine radicals (Br•) generated from the decomposition of CBr3O• are highly reactive species. In atmospheric chemistry, Br• radicals play a significant role in the cycling of halogens and can impact tropospheric oxidants. They are known to abstract hydrogen atoms from organic compounds or add to unsaturated bonds, initiating further radical chain reactions ump.edu.myucalgary.ca. For example, bromine radicals can react with volatile organic compounds (VOCs) and other atmospheric constituents copernicus.org. The presence of such radicals can lead to the formation of other peroxy radicals (e.g., CBr3O2• from bromoform) which further react with species like NO and HO2, contributing to complex degradation pathways copernicus.org.

Advanced Spectroscopic and Analytical Methodologies for Unstable Species

Methodological Approaches for In Situ Spectroscopic Characterization

In situ spectroscopic techniques allow for the observation of unstable intermediates directly in the reaction environment without the need for isolation. This is paramount for understanding the reaction mechanisms involving species like tribromomethanol, which may exist for only fleeting moments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of molecules in solution. sapub.orgcreative-biolabs.com For an unstable intermediate like this compound, NMR can provide evidence of its formation and subsequent transformation by monitoring the disappearance of reactant signals and the appearance of product signals over time. While a dedicated spectrum of pure this compound is difficult to obtain, its presence can be inferred.

The expected ¹H NMR spectrum would feature a single resonance for the hydroxyl proton (-OH). Its chemical shift would be highly dependent on the solvent, concentration, and temperature. The ¹³C NMR spectrum would show a single carbon signal significantly shifted downfield due to the strong deshielding effect of the three bromine atoms and the oxygen atom. Due to the compound's instability, specialized techniques like low-temperature NMR might be employed to increase its lifetime sufficiently for detection. beilstein-journals.org

Table 1: Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Influencing Factors |

|---|---|---|

| ¹H (-OH) | Variable (typically 1-5 ppm) | Solvent, Temperature, H-Bonding |

Note: These are predicted values based on the analysis of similar haloalcohols and substituent effects. Actual experimental values may vary.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for separating and identifying volatile compounds in a mixture. nih.govjocpr.complos.org However, its application to thermally labile species like this compound presents significant challenges. The high temperatures of the GC inlet and column can cause the molecule to degrade before it reaches the detector. researchgate.net For instance, studies on the related compound tribromoethanol have shown thermal degradation during GC analysis. researchgate.net

If this compound were to survive GC analysis, its mass spectrum would provide crucial information. The molecular ion peak (M⁺) would be expected, but likely weak due to instability. The fragmentation pattern would be characteristic, driven by the cleavage of C-Br and C-O bonds. wikipedia.orgwhitman.edulibretexts.org Common fragmentation pathways would include the loss of a bromine atom (M-Br), the loss of HBr, and potentially cleavage to form the tribromomethyl cation (CBr₃⁺). Analysis of reaction mixtures containing bromoform (B151600) often focuses on detecting its more stable degradation products, such as dibromomethane, to infer the reaction pathway. nih.govresearchgate.netescholarship.org

Table 2: Potential Mass Spectrometry Fragments for this compound (CBr₃OH)

| m/z Value | Possible Fragment | Description |

|---|---|---|

| 251/253/255/257 | [CBr₃OH]⁺ | Molecular Ion (isotopic pattern due to Br) |

| 171/173/175 | [CBr₃]⁺ | Tribromomethyl cation |

| 172/174/176 | [CHBr₂O]⁺ | Loss of a Bromine atom |

Note: The presence of multiple peaks for each fragment is due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br).

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are valuable for detecting specific functional groups and tracking reaction kinetics. creative-biolabs.com

UV-Vis Spectroscopy: Saturated haloalkanes and alcohols like this compound are not expected to have strong absorptions in the standard UV-Vis range (200-800 nm) because they lack chromophores. researchgate.netnih.gov Any observed absorption would likely be weak and occur at the lower end of the UV spectrum (<220 nm), corresponding to n → σ* transitions of the C-Br and C-O bonds. The choice of solvent is critical, as many common solvents have their own UV cutoff in this region. vlabs.ac.incolostate.educhiralabsxl.com

Infrared (IR) Spectroscopy: IR spectroscopy is well-suited for identifying the functional groups present in this compound. compoundchem.com The spectrum would be expected to show a prominent broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. nist.govyoutube.com A C-O stretching vibration would likely appear in the 1000-1200 cm⁻¹ range. The C-Br stretching vibrations would be found in the fingerprint region, typically below 700 cm⁻¹. The NIST Chemistry WebBook provides reference spectra for related compounds like tribromomethane (bromoform), which can be used for comparison of the C-Br bond vibrations. nist.gov

Table 3: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl | O-H Stretch | 3200 - 3600 (broad) |

| Alcohol | C-O Stretch | 1000 - 1200 |

Chemometric and Data Analysis Strategies for Complex Spectroscopic Data

Given that this compound exists as a transient species in a complex mixture, its individual spectral signature is often obscured by overlapping signals from the solvent, reactants, and other products. Chemometrics, the application of multivariate statistics to chemical data, provides powerful tools to deconvolve this complex information. nih.govdiva-portal.orgnih.gov

Methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be applied to a series of spectra collected over the course of a reaction. ethz.chmdpi.com PCA can identify the number of independent species contributing to the spectral data, while techniques like Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) can be used to extract the pure spectral profiles and concentration profiles of each component, including unstable intermediates. acs.orgunito.itnih.govnih.gov These strategies allow for the mathematical "isolation" of the this compound spectrum from the raw data matrix, enabling its characterization and the study of its reaction kinetics without physical separation. osti.govmdpi.comnih.govjfda-online.comchemrxiv.org

Challenges in the Experimental Detection and Isolation of this compound

The primary challenge in studying this compound is its profound chemical instability. It is readily susceptible to decomposition, likely through the elimination of hydrogen bromide (HBr) to form carbonyl dibromide or through other degradation pathways. This instability prevents its isolation as a pure substance under standard laboratory conditions.

Consequently, all analytical approaches must be tailored for in situ detection of a low-concentration, short-lived species. Key experimental hurdles include:

Inherent Instability: The compound rapidly decomposes, limiting the time window for any analytical measurement.

Low Concentration: As a reaction intermediate, its steady-state concentration is typically very low, making detection difficult against the background of more abundant species.

Thermal Lability: Analytical methods requiring high temperatures, such as conventional GC-MS, are likely to cause degradation, yielding misleading results about the original composition of the mixture. researchgate.net

Spectral Overlap: The spectroscopic signals of this compound are often masked by those of other components in the reaction mixture, necessitating advanced data analysis techniques for resolution.

Overcoming these challenges requires a multi-technique approach, combining rapid, non-invasive spectroscopic methods with sophisticated chemometric analysis to infer the presence and behavior of this elusive intermediate.

Environmental Chemistry Considerations and Atmospheric Implications

Atmospheric Photochemistry and Dissociation Processes of Halogenated Methanols.

Atmospheric photochemistry is primarily driven by the absorption of solar radiation by molecules, leading to their chemical transformation cecam.org. Halogenated methanols, including tribromomethanol (Br₃COH), are susceptible to photofragmentation processes in the atmosphere. Theoretical studies, specifically multireference configuration interaction (MRD-CI) calculations, indicate that this compound possesses low-lying excited states that are highly repulsive for the carbon-bromine (Br–C) bond elongation scilit.com. This repulsion can lead to the photodissociation of this compound, yielding dibromomethanol (B15163308) (Br₂CHOH) and atomic bromine (Br) radicals scilit.com.

Another potential dissociation pathway involves the cleavage of the carbon-oxygen (C–O) bond, resulting in the formation of a tribromomethyl radical (Br₃C) and a hydroxyl radical (OH) scilit.com. However, this C–O cleavage pathway is theorized to require overcoming a significant energy barrier of approximately 0.7 eV, as the relevant low-lying excited states only become repulsive after substantial elongation of the C–O bond scilit.com.

Beyond direct photolysis, the unimolecular decomposition of halogenated alcohols like this compound (CX₃OH, where X can be F, Cl, or Br) is generally considered to be of negligible importance under typical atmospheric conditions due to high activation energies researchgate.netresearchgate.netresearchgate.net. Instead, a more efficient decomposition pathway for these compounds is accessible through homogeneous reactions with water (H₂O) molecules researchgate.netresearchgate.netresearchgate.net. These water-accelerated decomposition reactions proceed via the formation of intermediate complexes and are significantly more kinetically favorable.

The calculated second-order rate constants for the water-mediated decomposition of various halogenated methanols at 300 K are presented in the table below, highlighting the increasing efficiency with heavier halogens researchgate.netresearchgate.net:

| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 300 K researchgate.netresearchgate.net |

| Trifluoromethanol (B75723) (CF₃OH) | 2.5 x 10⁻²¹ |

| Trichloromethanol (B1233427) (CCl₃OH) | 2.1 x 10⁻¹⁹ |

| This compound (CBr₃OH) | 1.2 x 10⁻¹⁷ |

These theoretically derived atmospheric lifetimes suggest that water-mediated decomposition is a primary loss mechanism for CX₃OH molecules in the atmosphere researchgate.netresearchgate.net. While the presence of hydrogen halides (HX) can also accelerate the bimolecular decomposition of perhalogenated methanols by lowering energy barriers, their atmospheric concentrations are typically too low to significantly contribute to the efficient removal of these compounds nih.gov.

Role of this compound in Atmospheric Bromine Radical Cycling.

This compound is considered an important atmospheric reservoir for bromine (Br) radicals scilit.comscilit.com. The atmospheric cycle of bromine radicals plays a crucial role in stratospheric ozone depletion and tropospheric chemistry yorku.camcgill.ca. The initiation of radical halogenation processes often involves the homolytic cleavage of halogen bonds by ultraviolet (UV) light or heat, generating highly reactive halogen radicals mdpi.comucalgary.casavemyexams.com. For instance, molecular bromine (Br₂) can dissociate into two bromine radicals (Br•) mdpi.comucalgary.ca.

Once formed, these bromine radicals can participate in a chain mechanism. In the propagation step, a bromine radical can abstract a hydrogen atom from an organic molecule, forming hydrogen bromide (HBr) and an organic radical mdpi.comucalgary.ca. This organic radical can then react with another bromine-containing molecule, forming a brominated product and regenerating a bromine radical, thus perpetuating the cycle mdpi.comucalgary.casavemyexams.com. In the context of this compound, its photodissociation along the Br–C bond directly releases bromine radicals into the atmosphere scilit.com. This contribution to the atmospheric bromine radical pool can influence various chemical processes, including the degradation of other atmospheric compounds and the destruction of ozone mcgill.ca.

Theoretical Modeling of Atmospheric Fate and Transformation Pathways.

Computational chemistry has become an indispensable tool in atmospheric research, enabling the prediction of molecular properties and reaction pathways that are challenging or impossible to measure experimentally psu.edu. For this compound and other halogenated methanols, ab initio calculations, such as those performed at the G2 level and using multireference configuration interaction (MRD-CI), are extensively used to analyze the kinetics and mechanisms of their decomposition scilit.comresearchgate.netresearchgate.netnih.gov. These studies have been instrumental in identifying the water-mediated decomposition as a more efficient loss process for CX₃OH compounds compared to unimolecular decomposition researchgate.netresearchgate.netresearchgate.net.

Atmospheric chemistry models, ranging from global-scale Earth System Models to regional Chemical Transport Models and localized box models, are utilized to simulate the complex chemical evolution, transport, and deposition of atmospheric constituents umr-cnrm.frnasa.govcopernicus.eubristol.ac.ukamazon.com. These models require precise input data, including absorption cross-sections, photochemical quantum yields, and reaction rate coefficients for various atmospheric species acs.orgacs.org. Density Functional Theory (DFT) methods and other quantum chemical calculations are frequently employed to provide these critical parameters, investigating reaction mechanisms, kinetics, and the electronic structure of atmospheric molecules cecam.orgpsu.educsic.esnih.govau.dkhelsinki.fi. For example, theoretical calculations can explore interactions at air-water interfaces within aerosols, which can significantly influence atmospheric chemistry csic.es. The coupling of quantum chemical data with atmospheric models enhances the accuracy of predictions regarding the fate and transformation pathways of compounds like this compound au.dk.

Investigative Methodologies in Atmospheric Chemical Research

Investigating the atmospheric chemistry of compounds like this compound involves a synergistic combination of experimental and theoretical methodologies acs.org.

Laboratory Studies:

Spectroscopic Analysis: Techniques such as gas-phase ultraviolet (UV) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy are used to measure absorption cross-sections and monitor the concentrations of reactants and products during simulated atmospheric reactions acs.orgacs.orgfotoair-uclm.eswhiterose.ac.uk. These measurements help in understanding how molecules absorb solar radiation and initiate photochemical processes acs.orgacs.org.

Pulsed Laser Photolysis (PLP) coupled with Laser-Induced Fluorescence (LIF): This method is employed to generate specific radicals (e.g., OH radicals) through the photolytic breakdown of precursor molecules and then detect their subsequent reactions fotoair-uclm.eswhiterose.ac.uk. This allows for the determination of reaction rate coefficients with high precision fotoair-uclm.eswhiterose.ac.uk.

Relative Rate Techniques: These techniques are widely used to determine the rate coefficients for reactions of target compounds with key atmospheric oxidants, such as hydroxyl radicals (OH) and chlorine atoms (Cl), by monitoring their decay relative to a reference compound with a known reaction rate nih.govwhiterose.ac.ukresearchgate.net.

Smog Chambers: These controlled environmental chambers are used to simulate atmospheric conditions, allowing researchers to study kinetic reactions and identify gaseous and particulate products formed from the degradation of compounds fotoair-uclm.es.

Field Measurements and Earth Observation:

In situ field measurements and earth observation techniques, including satellite monitoring, provide crucial data on the actual concentrations and spatial distributions of atmospheric chemical species bristol.ac.ukacs.org. These observations are vital for validating atmospheric models and identifying unknown sources of pollutants yorku.cabristol.ac.uk. For instance, cavity ring-down spectrometry (CRDS) has been configured for continuous measurements of atmospheric species like hydrogen chloride (HCl) to understand halogen-initiated oxidation yorku.ca.

Computational Methods:

Quantum Chemical Calculations: Ab initio methods, Density Functional Theory (DFT), and molecular dynamics simulations are used to calculate molecular properties, explore potential energy surfaces, and determine reaction mechanisms and rate constants at a fundamental level cecam.orgpsu.educsic.esnih.govau.dkhelsinki.fi. These computational approaches can provide insights into complex processes, such as interactions at the air-water interface in aerosols csic.es.

These diverse methodologies collectively contribute to a comprehensive understanding of the environmental chemistry of this compound and other halogenated compounds in the atmosphere.

Historical and Philosophical Perspectives on Research into Highly Reactive Compounds

Evolution of Scientific Methodologies in Studying Transient Chemical Species.

The investigation of transient chemical species, including highly unstable halogenated organics like tribromomethanol, has seen a remarkable evolution in scientific methodologies. Early chemical studies primarily focused on stable, isolable compounds. However, the recognition of short-lived intermediates as crucial components of reaction mechanisms spurred the development of techniques capable of probing these elusive entities.

One of the foundational advancements has been the advent of ultrafast spectroscopy , which allows for the observation of chemical dynamics on femtosecond to picosecond timescales researchgate.netrsc.org. This enables researchers to capture snapshots of transient species as they form and decay, providing insights into their electronic structures and reaction pathways researchgate.net. Techniques such as time-resolved X-ray methods, including X-ray absorption and emission spectroscopies and elastic X-ray scattering, offer detailed electronic and structural information on chemical dynamics in solution researchgate.net.

Matrix isolation spectroscopy has also been instrumental, allowing unstable molecules to be trapped in an inert solid matrix at very low temperatures. This technique effectively "freezes" the molecules, preventing their rapid decomposition and enabling their spectroscopic characterization (e.g., IR, UV-Vis) acs.org. While not explicitly found for this compound in the provided search results, this method is generally applicable to highly unstable species.

The rise of computational chemistry , particularly ab initio and Density Functional Theory (DFT) calculations, has revolutionized the study of transient species aip.orgresearchgate.netacs.orgmdpi.com. These theoretical methods can predict the existence, structure, vibrational spectra, and reaction pathways of molecules that are too unstable for direct experimental observation aip.orgresearchgate.netacs.orgnih.gov. For this compound, ab initio calculations at levels such as G2 have been extensively used to analyze its kinetics and decomposition mechanisms researchgate.netnih.gov. Such calculations can determine transition state barriers and reaction rate constants, providing crucial data where experimental measurements are challenging or impossible aip.orgresearchgate.netnih.gov.

Furthermore, the development of specialized experimental setups capable of generating and detecting transient species in situ, often coupled with advanced analytical techniques, has been vital. Examples include studies involving water clusters to catalyze dehalogenation reactions, where the transient nature of intermediates like this compound is inferred from the observed reaction kinetics aip.org. The ability to directly observe transient species and chemical reactions, even in microscopic crystals within porous coordination networks using synchrotron radiation, represents a cutting-edge methodology for trapping and elucidating the structure of unstable molecular species researchgate.net.

Interplay Between Theoretical Prediction and Experimental Validation in Chemical Discovery

The study of this compound exemplifies the critical interplay between theoretical prediction and experimental validation in chemical discovery, especially for highly unstable compounds. Due to its inherent instability, direct experimental characterization of this compound (CHBr₃O) is challenging, making theoretical calculations indispensable for understanding its properties and reactivity researchgate.netnih.gov.

Theoretical Predictions: Computational chemistry, particularly ab initio methods, has been extensively used to predict the behavior of this compound. Studies have employed high-level ab initio calculations (e.g., G2 level) to analyze the kinetics and mechanisms of its decomposition researchgate.netnih.gov. These theoretical investigations predict that unimolecular decomposition of this compound is not significant under atmospheric conditions researchgate.netnih.gov. Instead, a considerably lower energy pathway for its decomposition is accessible through homogeneous reactions with water researchgate.netnih.gov.

For instance, theoretical studies have calculated the second-order rate constants for the water-mediated decomposition of this compound, along with its fluorinated and chlorinated analogs (CF₃OH and CCl₃OH) nih.gov. These calculations show that the reaction proceeds via the formation of intermediate complexes and involves complex, consecutive elementary processes nih.gov. The calculated rate constants at 300 K indicate that water-mediated decomposition is the most efficient loss process for these halogenated alcohols in the atmosphere nih.gov.

Table 1: Theoretically Calculated Second-Order Rate Constants for Water-Mediated Decomposition of Halogenated Methanols at 300 K nih.gov

| Compound | Formula | Second-Order Rate Constant (cm³/molecule·s) |

| Trifluoromethanol (B75723) | CF₃OH | 2.5 x 10⁻²¹ |

| Trichloromethanol (B1233427) | CCl₃OH | 2.1 x 10⁻¹⁹ |

| This compound | CBr₃OH | 1.2 x 10⁻¹⁷ |

Note: These values are derived from theoretical calculations and reflect the predicted rates of decomposition in the presence of water.

Theoretical studies have also explored the barrier lowering for dehalogenation reactions of this compound when catalyzed by water clusters aip.org. This highlights the power of quantum chemistry methods to reveal transition state barrier lowering for reactions in water clusters aip.org.

Experimental Validation (and its challenges): While theoretical predictions provide a robust framework, experimental validation remains crucial. However, for compounds as unstable as this compound, direct experimental isolation and characterization are extremely difficult. The PubChem entry for this compound (CID 94912) exists, indicating its recognized chemical identity, but detailed experimental physical and chemical properties are often limited due to its transient nature nih.gov.

In some contexts, this compound has been mentioned as an anesthetic agent, specifically 2,2,2-tribromomethanol, also known as tribromoethanol (which is chemically distinct from this compound, CHBr₃O, but often confused or referred to similarly in some older literature or specific applications like anesthesia). The compound used as an anesthetic, Avertin, is 2,2,2-tribromoethanol (B1683020) (C₂H₃Br₃O₂) pnas.orggoogle.comnih.gov. This highlights the importance of precise chemical nomenclature and the distinction between CHBr₃O (this compound) and C₂H₃Br₃O₂ (2,2,2-tribromoethanol). The article focuses solely on CHBr₃O.

For CHBr₃O, experimental validation often comes indirectly through the study of its decomposition products or by observing the kinetics of reactions where it is proposed as an intermediate researchgate.netnih.gov. The agreement between theoretically predicted reaction pathways and observed product distributions or reaction rates provides indirect validation of the theoretical models acs.orgchemrxiv.orgchemrxiv.org. For instance, if theoretical models predict that this compound rapidly decomposes into bromophosgene (COBr₂) and hydrogen bromide (HBr), and these products are detected experimentally, it lends credence to the theoretical understanding of this compound's instability researchgate.net.

The challenge in experimental validation for such transient species often lies in the inability to isolate and directly measure their properties. Therefore, the field relies on advanced spectroscopic techniques that can detect fleeting intermediates and on careful kinetic studies that can be compared with computationally derived rate constants and mechanisms rsc.org. The ongoing development of more sensitive and faster experimental techniques aims to bridge this gap, allowing for more direct validation of theoretical predictions for highly reactive compounds acs.org.

Future Directions in the Study of Highly Unstable Halogenated Organics

The future of research into highly unstable halogenated organics, including compounds like this compound, is poised at the intersection of advanced computational methodologies and increasingly sophisticated experimental techniques. The inherent challenges posed by their transient nature necessitate continued innovation to fully elucidate their roles in chemical processes and environmental contexts.

One key direction involves the further refinement of theoretical models . This includes developing more accurate ab initio and DFT methods capable of predicting properties and reaction pathways with even greater precision, especially for complex systems involving solvent effects or catalytic environments mdpi.comchemrxiv.org. Machine learning approaches are also emerging as powerful tools for predicting chemical reactivity and stability, which could accelerate the discovery and understanding of new unstable halogenated species rsc.org. These models can identify trends and make predictions based on large datasets of molecular and electronic structures, potentially guiding experimental efforts rsc.org.

From an experimental standpoint, the advancement of time-resolved spectroscopic techniques will be crucial. Ultrafast X-ray sources, operating in femtosecond to attosecond regimes, offer the potential for element-specific probing of dynamics and electronic configurations at fundamental timescales researchgate.net. This could enable the direct observation of bond formation and cleavage in highly unstable species, providing unprecedented detail on their transient existence. Techniques like transient absorption spectroscopy and mass spectrometry are continually being improved to characterize reactive intermediates researchgate.net.

Cryogenic and matrix isolation techniques will continue to be vital for stabilizing and characterizing highly reactive species by trapping them at extremely low temperatures in inert matrices, allowing for detailed spectroscopic analysis acs.org. The development of new matrix materials or methods for generating and trapping these species in situ will enhance their utility.

The study of environmental implications of highly unstable halogenated organics is another important area. While this compound itself is highly unstable, its potential formation as an intermediate in environmental processes, such as the degradation of other brominated compounds or as a disinfection byproduct, warrants further investigation nih.govtandfonline.com. Understanding the decomposition pathways and atmospheric lifetimes of such species, often predicted by theoretical models, is critical for assessing their environmental fate and impact nih.gov. Research into the biogeochemical cycling and degradation of halogenated organic compounds in various environments, including deep-sea trenches, highlights the need for understanding even transient species in complex natural systems researchgate.net.

Furthermore, the interplay between theory and experiment will become even more symbiotic . Computational predictions will increasingly guide experimental design, suggesting specific conditions or detection methods for elusive intermediates acs.orgchemrxiv.org. Conversely, new experimental observations will provide critical data for validating and refining theoretical models, creating a continuous feedback loop that drives discovery in the field of highly reactive chemistry. The development of methodologies for direct observation of transient chemical species by X-ray diffraction, for example, can greatly enhance the understanding of chemical reactions by allowing structural analysis of microscopic crystals researchgate.net.

Q & A

Q. What are the standard synthetic routes for Tribromomethanol (2,2,2-Tribromoethanol), and how can researchers optimize reaction yields?

this compound is typically synthesized via the bromination of ethanol using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) under controlled conditions. Key considerations include:

- Reagent stoichiometry : Excess brominating agents may lead to side products like bromoform (CHBr₃) .

- Temperature control : Reactions are often conducted at 0–5°C to minimize decomposition.

- Purification : Distillation under reduced pressure (e.g., 40–50°C at 10 mmHg) is recommended to isolate the product. Yield optimization requires systematic variation of solvent polarity (e.g., dichloromethane vs. ether) and quenching protocols.

Q. How can researchers validate the purity of this compound, and what analytical techniques are most reliable?

Purity assessment involves:

- Gas Chromatography-Mass Spectrometry (GC-MS) : To detect volatile impurities (e.g., residual ethanol or bromoform) .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 1.8–2.1 ppm for CH₂ group; δ 4.5–5.0 ppm for OH) and ¹³C NMR confirm structural integrity.

- Elemental Analysis : Verify Br content (theoretical: 84.7% Br by mass). Discrepancies >2% indicate contamination.

Advanced Research Questions

Q. How does this compound’s stability vary under different storage conditions, and what decomposition pathways are critical to monitor?

this compound is prone to photolytic and thermal degradation. Researchers should:

- Conduct accelerated stability studies : Expose samples to UV light (254 nm) or elevated temperatures (40–60°C) and track decomposition via GC-MS.

- Identify degradation products : Common byproducts include dibromoacetaldehyde and HBr gas .

- Recommendations : Store in amber glass at –20°C under inert gas (N₂ or Ar) to suppress hydrolysis.

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound in model organisms?

Discrepancies in LD₅₀ values (e.g., murine studies ranging from 200–400 mg/kg) may arise from:

- Variability in administration routes : Intraperitoneal vs. oral dosing affects bioavailability.

- Vehicle solvent effects : Ethanol or DMSO carriers can modulate toxicity.

Methodological solutions : - Standardize protocols using OECD Guidelines (e.g., Test No. 423 for acute toxicity).

- Include negative controls (vehicle-only groups) and validate solvent compatibility .

Q. How can researchers design experiments to assess this compound’s reactivity in nucleophilic substitution reactions?

- Kinetic studies : Monitor reaction rates with varying nucleophiles (e.g., iodide, amines) in polar aprotic solvents (e.g., DMF).

- Mechanistic probes : Use isotopic labeling (e.g., ¹⁸O in OH group) to track substitution pathways via MS or IR.

- Computational modeling : Density Functional Theory (DFT) simulations predict transition states and regioselectivity .

Data Analysis and Interpretation

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) in this compound characterization?

- Cross-validate with authentic standards : Compare with commercially available reference materials (e.g., CAS 75-80-9) .

- Control for solvent effects : Ensure consistent deuterated solvent use (e.g., CDCl₃ vs. DMSO-d₆).

- Collaborative verification : Share raw data with independent labs to confirm reproducibility .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Probit analysis : Fit non-linear regression models to calculate LD₅₀/LC₅₀ values with 95% confidence intervals.

- ANOVA with post-hoc tests : Compare means across dose groups (e.g., Tukey’s HSD for pairwise differences).

- Survival analysis : Kaplan-Meier curves for time-dependent mortality data .

Methodological Challenges

Q. How can researchers mitigate interference from brominated byproducts during this compound quantification in environmental samples?

- Sample preparation : Liquid-liquid extraction (LLE) with hexane reduces matrix effects.

- Chromatographic separation : Use GC columns with high polarity (e.g., DB-624) to resolve this compound from co-eluting trihalomethanes .

- Detection limits : Optimize MS parameters (e.g., SIM mode for m/z 280, 282, 284 for Br isotopic patterns) to achieve sub-ppb sensitivity.

Research Design and Ethics

Q. How should researchers formulate FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria for this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.